molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

Cat. No.: B021399
CAS No.: 76066-07-4
M. Wt: 233.02 g/mol
InChI Key: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-bromo-3-methoxypyridine using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures . The reaction is typically carried out at 55°C for 1.5 hours, followed by quenching in ice water to precipitate the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, Pd/C, ethanol, and reflux conditions.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of catalysts like palladium or copper.

Major Products:

    Reduction: 2-Amino-3-methoxy-6-nitropyridine.

    Substitution: Products depend on the nucleophile used, such as 2-substituted-3-methoxy-6-nitropyridines.

Scientific Research Applications

2-Bromo-3-methoxy-6-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-6-methoxy-3-nitropyridine
  • 2-Bromo-5-methoxypyridin-4-ylboronic acid

Uniqueness: 2-Bromo-3-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Its combination of bromine, methoxy, and nitro groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507098
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-07-4
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL round bottomed flask fitted with a Teflon stir bar and a thermometer was added 90 mL of concentrated sulphuric acid and 37.6 g of 2-bromo-3-methoxypyridine (200 mmol). The flask was warmed in an oil bath to 60° C. Added slowly over 1h 16.5 mL (350 mmol) of fuming nitric acid (90%, d=1.50). Maintain the temperature between 60 and 70° during the addition. Stir at 60° for 3h after the addition was complete, then at room temperature overnight. By TLC (70/30 hex/EtOAc) is consumed. The product mixture was poured into 600 mL of ice/water, from which the product precipitated. This material was filtered, washed with 3×200 mL of cold water and then 100 mL of saturated sodium bicarbonate. After drying in the filter funnel in a stream of air, the remaining water was removed under reduced pressure, to give 16.5 g of a solid. H NMR (400 MHz, CDCl3): δ 8.27(d, J=8 Hz,1H); 6.32(d, J=8 Hz,1H); 4.06(s, 3H).
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
16.5 mL
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
3h
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0 (± 1) mol
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reactant
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37.6 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

83 mL of conc. sulfuric acid was cooled down to −5° C., and 83 mL of 90% nitric acid was carefully added thereto. Subsequently, 20.69 g (corresponding to 110.04 mmol) of 2-bromo-3-methoxypyridine was carefully added thereto. After the reaction mixture was stirred in an ice bath for 5 minutes, the mixture was stirred at room temperature for 10 minutes, and then was heated to 55° C. and further stirred for an hour. After the reaction solution was cooled to room temperature, the reaction solution was poured little by little into crushed ice to generate precipitates. The precipitates were filtered and washed with water, and then dried over phosphorous pentoxide under reduced pressure, to obtain 17.41 g (corresponding to 74.71 mmol) of 2-bromo-3-methoxy-6-nitropyridine (FIG. 5, Step 2).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
20.69 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-methoxypyridine (7.0 g, 37 mmol) in H2SO4 (70 mL) was added fuming HNO3 (2.4 ml, 37 mmol) dropwise at 0° C. under N2 atmosphere. The mixture was stirred at 60° C. for 2 hours. After cooling to room temperature, the mixture was quenched with water (100 mL). The insoluble solid was collected by filtration and washed with water (100 mL). The solid was dissolved in ethyl acetate (100 mL) and basified to pH to 8 with saturated aqueous NaHCO3. The aqueous layer was extracted with ethyl acetate (150×3 mL). The combined organics layers were washed with brine, dried over anhydrous Na2SO4, evaporated in vacuo and purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give 2-bromo-3-methoxy-6-nitropyridine (5.0 g, 55%). 1H-NMR (300 MHz, CDCl3) δ 8.27 (d, J=8.7, 1H), 7.32 (d, J=8.7, 1H), 4.06 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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